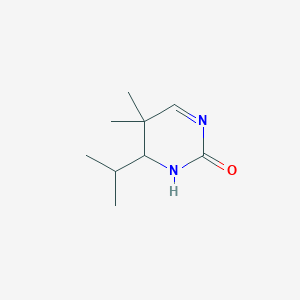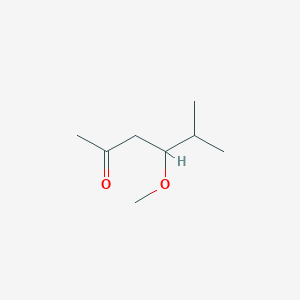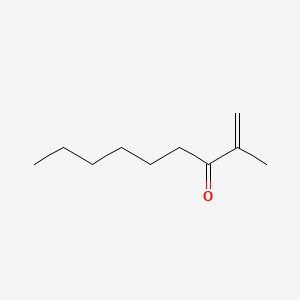![molecular formula C16H19ClN4O8 B14646343 4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride CAS No. 54377-15-0](/img/structure/B14646343.png)
4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride typically involves the diazotization of an aromatic amine. The process begins with the preparation of the aromatic amine precursor, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. The reaction is usually carried out at low temperatures (0-5°C) to stabilize the diazonium ion.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety, as diazonium salts can be unstable and potentially explosive.
Análisis De Reacciones Químicas
Types of Reactions
4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium salt can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous solutions at low temperatures.
Coupling Reactions: These reactions often require alkaline conditions and are carried out at room temperature.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated aromatics, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are characterized by their vivid colors.
Reduction Reactions: Aromatic amines.
Aplicaciones Científicas De Investigación
4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and imaging.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride primarily involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1-diazonium chloride: A simpler diazonium salt used in similar reactions.
4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium tetrafluoroborate: A related compound with a different counterion.
Uniqueness
4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride is unique due to its complex structure, which provides additional functional groups for further chemical modifications. This makes it a versatile intermediate in organic synthesis, particularly in the formation of multifunctional azo compounds.
Propiedades
Número CAS |
54377-15-0 |
|---|---|
Fórmula molecular |
C16H19ClN4O8 |
Peso molecular |
430.8 g/mol |
Nombre IUPAC |
4-[1,2-bis[bis(carboxymethyl)amino]ethyl]benzenediazonium;chloride |
InChI |
InChI=1S/C16H18N4O8.ClH/c17-18-11-3-1-10(2-4-11)12(20(8-15(25)26)9-16(27)28)5-19(6-13(21)22)7-14(23)24;/h1-4,12H,5-9H2,(H3-,21,22,23,24,25,26,27,28);1H |
Clave InChI |
ISJUBWCMTRKDMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)[N+]#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


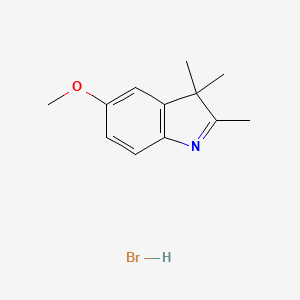
![7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14646268.png)
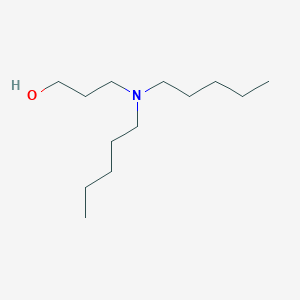
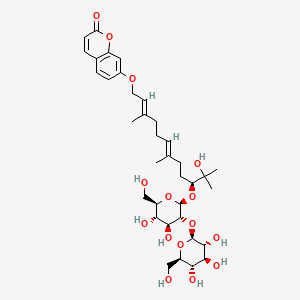

![[(Z)-(3-methylcyclohexylidene)amino]urea](/img/structure/B14646297.png)
![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)


![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)

